2,6-Dichloroaniline

Catalog No.
S576695
CAS No.
608-31-1
M.F
(C6H3)Cl2(NH2)
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloroaniline

CAS Number

608-31-1

Product Name

2,6-Dichloroaniline

IUPAC Name

2,6-dichloroaniline

Molecular Formula

(C6H3)Cl2(NH2)
C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2

InChI Key

JDMFXJULNGEPOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)Cl

Solubility

Solubility in water: poo

Synonyms

2,6-Dichlorobenzenamine; 2,6-Dichlorophenylamine; 2,6-Dichloro-benzeneamine;

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl

Synthesis of Reactive Dyes

    Scientific Field: Textile Industry

    Application Summary: 2,6-Dichloroaniline is used in the synthesis of reactive dyes. These dyes are used for dyeing and printing sectors in the textile industry.

    Results or Outcomes: The outcome of this application is the production of reactive dyes.

Synthesis of Polymers

2,6-Dichloroaniline is an aromatic amine characterized by two chlorine substituents located at the 2 and 6 positions of the aniline ring. Its chemical formula is C₆H₄Cl₂N, and it is primarily used in the production of dyes, pesticides, and other industrial chemicals. The compound is a pale yellow solid with a melting point of approximately 61-63 °C and a boiling point of about 215 °C. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.

2,6-Dichloroaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Exposure to 2,6-Dichloroaniline can cause irritation and damage to the eyes, skin, and respiratory system. In severe cases, it can lead to central nervous system effects like dizziness, convulsions, and unconsciousness [].
  • Flammability: Combustible material. Fire can release toxic fumes [].
  • Environmental Impact: Considered a marine pollutant [].
Typical of aromatic amines, including:

  • Electrophilic Substitution: The chlorine atoms can direct further substitutions at the ortho and para positions due to their electron-withdrawing effects.
  • Nucleophilic Substitution: The amino group can react with electrophiles, facilitating the synthesis of various derivatives.
  • Oxidation: Under certain conditions, it can be oxidized to form nitroso or nitrile compounds.

For example, phototransformation studies have shown that 2,6-dichloroaniline can undergo degradation in aqueous solutions through heterolytic cleavage of the carbon-chlorine bond .

2,6-Dichloroaniline exhibits significant biological activity, particularly concerning its toxicity and potential environmental impact. It is classified as hazardous due to its potential for causing specific target organ toxicity upon repeated exposure. Studies indicate that it may induce hematological changes and has been associated with skin sensitization potential . Furthermore, its metabolites have been investigated for mutagenic properties, raising concerns regarding its safety in both industrial applications and environmental contexts.

Several methods exist for synthesizing 2,6-dichloroaniline:

  • Chlorination of Aniline: This method involves chlorinating aniline with dilute hydrochloric acid and hydrogen peroxide at controlled temperatures (40-80 °C) to produce 2,4,6-trichloroaniline as an intermediate before further processing to yield 2,6-dichloroaniline .
  • Reaction with Di(trichloromethyl) Carbonate: Another approach utilizes p-amino benzenesulfonic acid or its derivatives reacting with di(trichloromethyl) carbonate to produce high-purity 2,6-dichloroaniline through a series of chlorination and hydrolysis steps .

These methods emphasize the compound's industrial viability due to their relatively low cost and high yield.

2,6-Dichloroaniline is utilized in various applications:

  • Dye Manufacturing: It serves as a precursor for synthesizing azo dyes.
  • Pesticide Production: The compound is involved in producing herbicides and fungicides.
  • Pharmaceuticals: It is used in synthesizing various pharmaceutical agents due to its reactivity.

Interaction studies have revealed that 2,6-dichloroaniline interacts with biological systems in ways that can lead to toxicological effects. For instance:

  • Metabolism Studies: Research indicates that metabolites may exhibit different biological activities compared to the parent compound.
  • Environmental Impact Studies: Investigations into its persistence and degradation pathways highlight concerns regarding its accumulation in ecosystems and potential effects on wildlife.

These studies underscore the importance of understanding both the chemical interactions and the broader ecological implications of using this compound.

Several compounds share structural similarities with 2,6-dichloroaniline. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,4-DichloroanilineC₆H₄Cl₂NSimilar substitution pattern; used in dye production
3,5-DichloroanilineC₆H₄Cl₂NExhibits different biological activity and toxicity
2,5-DichloroanilineC₆H₄Cl₂NUsed in similar applications but has distinct properties
2-Amino-4-chlorophenolC₆H₄ClNORelated compound used in pharmaceuticals

Uniqueness of 2,6-Dichloroaniline

While many dichloroanilines exist, 2,6-dichloroaniline's unique positioning of chlorine substituents influences its reactivity and biological activity significantly. This positioning affects how it interacts with other chemicals and biological systems compared to other dichloroanilines. Its specific applications in dye manufacturing and pesticide production also set it apart from its analogs.

Physical Description

DryPowder
COLOURLESS CRYSTALS.

XLogP3

2.8

Boiling Point

at 0.7kPa: 97 °C

Flash Point

112 °C

Vapor Density

Relative vapor density (air = 1): 5.6

LogP

2.76 (LogP)

Melting Point

39.0 °C
39 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (74.07%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (98.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (70.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (94.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

608-31-1

Wikipedia

2,6-dichloroaniline

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 2,6-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

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